![molecular formula C13H15N3O4 B1527966 1-tert-Butyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1,5-dicarboxylat CAS No. 1305325-08-9](/img/structure/B1527966.png)
1-tert-Butyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1,5-dicarboxylat
Übersicht
Beschreibung
1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate is a useful research compound. Its molecular formula is C13H15N3O4 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung ist ein wertvolles Zwischenprodukt in der pharmazeutischen Forschung. Ihre strukturelle Ähnlichkeit mit Pyrazolopyridinen, die Analoga von Purinbasen wie Adenin und Guanin sind, macht sie zu einem Kandidaten für die Medikamentenentwicklung und -entdeckung . Sie kann zur Synthese von Molekülen verwendet werden, die mit verschiedenen biologischen Zielen interagieren, was möglicherweise zu neuen Behandlungen für Krankheiten führt.
Biomedizinische Anwendungen
Das Pyrazolopyridin-Gerüst ist für seine biomedizinische Relevanz bekannt. Derivate dieser Verbindung wurden auf ihr therapeutisches Potenzial bei der Behandlung verschiedener Erkrankungen untersucht, darunter Entzündungen, Krebs und Infektionskrankheiten .
Biochemische Analyse
Biochemical Properties
1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with TRKs by binding to their kinase domain, thereby inhibiting their activity and preventing downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions are crucial for its potential use in cancer therapy.
Cellular Effects
The effects of 1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines, including Km-12 and MCF-7, by targeting TRKs . This inhibition leads to reduced cell survival and increased apoptosis. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer effects .
Molecular Mechanism
At the molecular level, 1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate exerts its effects through several mechanisms. It binds to the kinase domain of TRKs, inhibiting their phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. Furthermore, the compound may also affect gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of 1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens for safe and effective use in clinical settings.
Metabolic Pathways
1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 . The compound’s metabolism may affect its bioavailability and efficacy, as well as its potential interactions with other drugs. Understanding these metabolic pathways is crucial for predicting its pharmacokinetic properties and optimizing its therapeutic use .
Transport and Distribution
Within cells and tissues, 1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can influence its therapeutic efficacy and potential side effects, making it essential to study these processes in detail .
Subcellular Localization
The subcellular localization of 1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall therapeutic potential .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 5-O-methyl pyrazolo[3,4-b]pyridine-1,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)20-12(18)16-10-8(7-15-16)5-9(6-14-10)11(17)19-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBRBUYOTCUDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=NC=C(C=C2C=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126823 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) 5-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305325-08-9 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) 5-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) 5-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



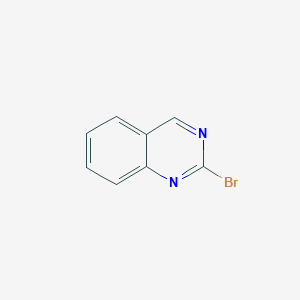

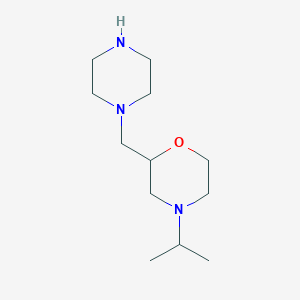
![9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B1527892.png)

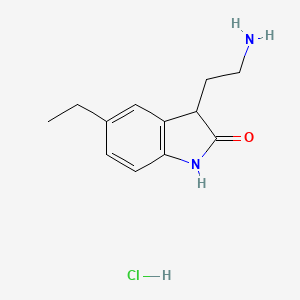
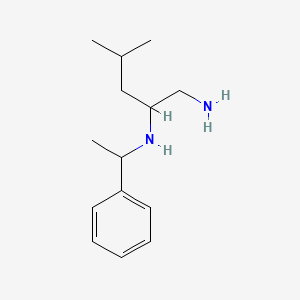
![1-[2-(ethylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527897.png)
![tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B1527899.png)
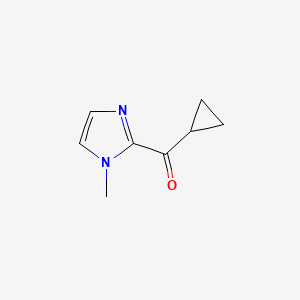
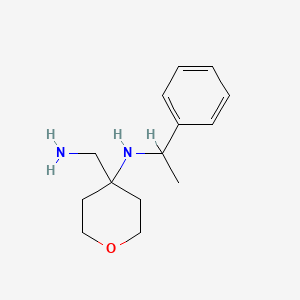

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1527906.png)
